molecular formula C13H13ClFNO B7582866 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide

2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide

Cat. No. B7582866
M. Wt: 253.70 g/mol
InChI Key: KZSUYBLATBZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of certain types of lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to inhibition of B-cell receptor signaling and decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK activity, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the activity of other anti-cancer agents.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its potential for off-target effects, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide. One area of interest is the development of combination therapies that include 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide and other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide treatment. Finally, there is ongoing research to optimize the dosing and administration of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoic acid with cyclohex-2-en-1-amine to form the corresponding amide. This amide is then subjected to various chemical reactions, including chlorination and cyclization, to yield the final product.

Scientific Research Applications

2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells.

properties

IUPAC Name

2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSUYBLATBZNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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